molecular formula C10H14FNO3S B284208 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide

4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide

Cat. No. B284208
M. Wt: 247.29 g/mol
InChI Key: XNDXNXQZVYHZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide, also known as FLE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FLE is a sulfonamide derivative that belongs to the class of arylsulfonamides. This compound has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes.

Mechanism of Action

4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Carbonic anhydrase enzymes are also overexpressed in various types of cancer cells, making them a potential target for cancer therapy.
Biochemical and Physiological Effects:
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in tumor growth and metastasis. It can also reduce intraocular pressure in the eye, making it a potential treatment for glaucoma.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is its ability to selectively inhibit the activity of carbonic anhydrase enzymes, making it a potential therapeutic agent for various diseases. However, 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the study of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide. One direction is to develop more efficient synthesis methods for 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide to increase its yield and purity. Another direction is to study the potential use of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide for various diseases.

Synthesis Methods

4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine and 2-methylamine. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the activity of carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis. 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye.

properties

Molecular Formula

C10H14FNO3S

Molecular Weight

247.29 g/mol

IUPAC Name

4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C10H14FNO3S/c1-8-7-9(11)3-4-10(8)16(13,14)12-5-6-15-2/h3-4,7,12H,5-6H2,1-2H3

InChI Key

XNDXNXQZVYHZHQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCOC

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCOC

Origin of Product

United States

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